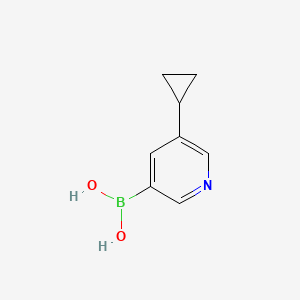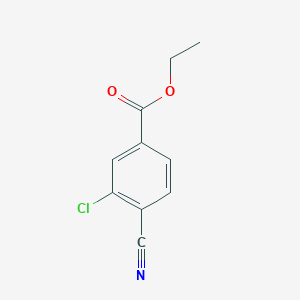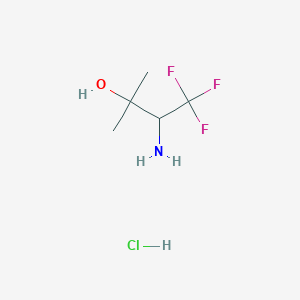![molecular formula C14H18N2O3 B1525830 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 1183884-90-3](/img/structure/B1525830.png)
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid
Overview
Description
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a chemical compound that features a cyclohexane ring substituted with a pyridin-4-yl acetamide group and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane-1-carboxylic acid and pyridin-4-yl acetic acid.
Reaction Steps:
The carboxylic acid group of cyclohexane-1-carboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.
The acid chloride is then reacted with pyridin-4-yl amine to form the amide bond, resulting in the target compound.
Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The pyridin-4-yl group can undergo reduction reactions under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Carboxylate Salt: From oxidation of the carboxylic acid group.
Reduced Pyridine Derivative: From reduction of the pyridin-4-yl group.
Substituted Amide: From nucleophilic substitution at the amide group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
4-(2-Pyridin-4-yl)benzaldehyde: Similar in having a pyridin-4-yl group but differs in the presence of a benzaldehyde group.
4-(2-(Pyridin-4-yl)vinyl)phenol: Contains a vinyl group and a phenol group, differing in structure and reactivity.
Uniqueness: The presence of both the cyclohexane ring and the pyridin-4-yl acetamide group makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)
![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)

![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)


![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)





